molecular formula C8H5Cl2NO3 B1410710 2',4'-Dichloro-6'-nitroacetophenone CAS No. 1806289-13-3

2',4'-Dichloro-6'-nitroacetophenone

Cat. No.: B1410710
CAS No.: 1806289-13-3
M. Wt: 234.03 g/mol
InChI Key: SYSMZRHQINEHDW-UHFFFAOYSA-N
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Description

2',4'-Dichloro-6'-nitroacetophenone is a high-purity chemical compound offered for research and development purposes. As a multifunctional acetophenone derivative, it serves as a valuable synthetic intermediate in organic chemistry . Its molecular structure, incorporating both chloro and nitro substituents, makes it a potential precursor in the exploration of novel pharmacologically active molecules and complex organic materials . Researchers may utilize this compound in the synthesis of more complex heterocyclic systems or as a building block in methodological studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or any form of human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,4-dichloro-6-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSMZRHQINEHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 ,4 Dichloro 6 Nitroacetophenone

General Synthetic Strategies for Substituted Acetophenones

Substituted acetophenones are a vital class of compounds, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govwisdomlib.org Several robust methods have been developed for their synthesis, each with distinct advantages and applications.

Friedel-Crafts Acylation Reactions in Acetophenone (B1666503) Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing aryl ketones, including acetophenone derivatives. libretexts.orgmasterorganicchemistry.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl halide or an acid anhydride (B1165640), in the presence of a strong Lewis acid catalyst. jove.comlibretexts.org

The mechanism begins with the activation of the acylating agent by the Lewis acid (e.g., aluminum chloride, AlCl₃) to form a highly electrophilic acylium ion. jove.com This ion is then attacked by the nucleophilic aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Aromaticity is restored in the final step through the deprotonation of the ring, yielding the aryl ketone. jove.com A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polyacylation reactions. masterorganicchemistry.com

Table 1: Examples of Friedel-Crafts Acylation for Acetophenone Synthesis

Aromatic Substrate Acylating Agent Catalyst Product
Benzene (B151609) Acetyl chloride AlCl₃ Acetophenone
Toluene Acetic anhydride AlCl₃ 4-Methylacetophenone
m-Dichlorobenzene Acetic anhydride AlCl₃ 2,4-Dichloroacetophenone patsnap.com

Oxidative Approaches to Acetophenone Derivatives

Oxidative methods provide an alternative route to acetophenone frameworks, often utilizing readily available alkyl- or alkenylbenzenes as starting materials. These reactions typically involve the oxidation of the benzylic position.

One prominent method is the catalytic liquid-phase oxidation of ethylbenzene with air or oxygen. nih.gov This process is a significant industrial route for acetophenone production. Another approach involves the palladium-catalyzed oxidation of alkylarenes, where water can serve as the oxygen donor, making it a greener alternative to methods that use heavy metal oxidants. acs.org The oxidation of styrenes, often via Wacker-type processes, also yields acetophenone derivatives. The choice of oxidant and catalyst is crucial for achieving high selectivity and yield, avoiding over-oxidation to benzoic acids. acs.org

Table 2: Selected Oxidative Methods for Acetophenone Synthesis

Precursor Oxidant/Catalyst System Key Features
Ethylbenzene O₂ (Air) / Various metal catalysts Industrial process; can be performed under high temperature and pressure. nih.gov
Alkylarenes H₂O / Pd/C Uses water as the oxygen source, generating H₂ as the only byproduct. acs.org
Alcohols O₂ / V₂O₅ in toluene Allows for chemoselective conversion of secondary alcohols to ketones. organic-chemistry.org
Alkenes (Styrenes) H₂O₂ / Palladium catalyst Wacker-type oxidation using a less hazardous oxidant.

Alternative Synthetic Routes to Acetophenone Frameworks

Beyond the two primary methods, other strategies exist for constructing acetophenone skeletons. The Hock process, a major industrial method for producing phenol and acetone from cumene, also yields acetophenone as a byproduct. nih.gov

More specialized laboratory syntheses can be employed to create highly substituted acetophenones. For instance, routes starting from ortho-amino acetophenones can be used to build complex heterocyclic structures. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides or thiol esters, offer mild and highly chemoselective methods for ketone synthesis, tolerating a wide range of functional groups. organic-chemistry.org These alternative methods are particularly valuable when the desired substitution pattern is incompatible with the harsh conditions of traditional Friedel-Crafts or oxidation reactions.

Regioselective Halogenation and Nitration in Aromatic Systems: Principles and Challenges

The synthesis of a polysubstituted compound like 2',4'-Dichloro-6'-nitroacetophenone is fundamentally a challenge of regioselectivity. The placement of each substituent is governed by the directing effects of the groups already present on the aromatic ring. Therefore, the order in which the chlorination, nitration, and acylation steps are performed is critical to achieving the target isomer.

Direct Electrophilic Aromatic Substitution: Controlling Positional Isomerism

In electrophilic aromatic substitution (EAS), substituents on a benzene ring influence both the rate of reaction and the position of the incoming electrophile. fiveable.me These effects are classified as activating or deactivating, and as ortho-, para-, or meta-directing. youtube.comlumenlearning.com

Activating Groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the rate of reaction. These groups, such as -OH, -OR, and -NH₂, are typically ortho, para-directors . youtube.compressbooks.pub

Deactivating Groups withdraw electron density from the ring, destabilizing the arenium ion and slowing the reaction. Most deactivating groups, such as -NO₂, -CN, and -COR (including the acetyl group of acetophenone), are meta-directors . libretexts.orgyoutube.com

Halogens are a unique case; they are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the arenium ion through resonance. lumenlearning.compressbooks.pub

For 2',4'-Dichloro-6'-nitroacetophenone, the substituents have conflicting directing effects. The acetyl group (-COCH₃) is a deactivating meta-director, while the chloro groups (-Cl) are deactivating ortho, para-directors. Attempting to introduce these groups onto a benzene ring in a random order would likely result in a mixture of undesired isomers or failed reactions. fiveable.me For example, nitrating 2,4-dichloroacetophenone would be directed primarily to the 3' and 5' positions by the combined influence of all three existing groups, making the formation of the 6'-nitro isomer highly challenging via a standard direct nitration approach.

Indirect Synthetic Pathways for Ortho- and Para-Disubstituted Aromatic Rings

To overcome the limitations of direct substitution, chemists employ indirect synthetic pathways. A crucial strategy involves introducing the substituents in a specific order to leverage their directing effects advantageously.

A plausible synthetic route to 2',4'-Dichloro-6'-nitroacetophenone would begin not with benzene or acetophenone, but with a precursor where the halogen atoms are already correctly positioned. The synthesis of the key intermediate, 2,4-dichloroacetophenone, starts from 1,3-dichlorobenzene (m-dichlorobenzene). patsnap.comgoogle.compatsnap.com In this molecule, both chlorine atoms are ortho, para-directors. They cooperatively direct the incoming acyl group during a Friedel-Crafts acylation to the 4-position (which is para to one chlorine and ortho to the other), yielding the desired 2,4-dichloroacetophenone with high regioselectivity. rsc.org

The final step, the introduction of the nitro group at the 6'-position of 2,4-dichloroacetophenone, remains a significant regiochemical challenge. As previously noted, the powerful meta-directing effect of the acetyl group and the ortho, para-directing effects of the two chloro groups favor substitution at other positions. Achieving nitration at the sterically hindered 6'-position would likely require specialized nitrating agents or reaction conditions that can override these strong electronic preferences, or perhaps a more complex, multi-step pathway involving blocking groups or functional group interconversions. google.com

Stereochemical Considerations in Multi-substituted Aromatic Synthesis

The synthesis of polysubstituted aromatic compounds like 2',4'-Dichloro-6'-nitroacetophenone is fundamentally governed by the principles of regioselectivity in electrophilic aromatic substitution (EAS) reactions. The position of a new substituent on the benzene ring is directed by the electronic properties of the groups already present. These directing effects are paramount in planning a viable synthetic route. genspark.ailibretexts.org

Substituents are broadly classified based on their influence on the aromatic ring's reactivity and the position they direct incoming electrophiles:

Activating Groups: These groups donate electron density to the ring, making it more reactive towards electrophiles. They typically direct incoming groups to the ortho and para positions. genspark.ai Examples include hydroxyl (-OH) and alkyl groups.

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its reactivity. Halogens are weakly deactivating but are ortho, para-directors. Most other deactivating groups, such as nitro (-NO₂) and acetyl (-COCH₃), are meta-directors. genspark.aiyoutube.com

Reinforcement: If the directing effects of the substituents align, the regiochemical outcome is straightforward. For instance, in p-nitrotoluene, both the methyl group (ortho, para-directing) and the nitro group (meta-directing) direct a new substituent to the position ortho to the methyl group and meta to the nitro group. youtube.com

Competition: When directing effects are in opposition, the most powerfully activating group generally dictates the position of substitution. libretexts.orgyoutube.com

Steric Hindrance: Substitution at a position that is sterically crowded by bulky adjacent groups is generally disfavored. libretexts.org

In the context of 2',4'-Dichloro-6'-nitroacetophenone, the directing effects of the chloro, acetyl, and nitro groups are critical.

Table 1: Directing Effects of Relevant Substituents
SubstituentChemical FormulaEffect on ReactivityDirecting Influence
Chloro-ClDeactivating (Weak)Ortho, Para
Acetyl-COCH₃Deactivating (Strong)Meta
Nitro-NO₂Deactivating (Strong)Meta

Hypothetical and Potential Synthetic Pathways for 2',4'-Dichloro-6'-nitroacetophenone

Nitration of 2',4'-Dichloroacetophenone Precursors

One plausible pathway involves the final-step nitration of 2',4'-dichloroacetophenone. This precursor can be synthesized via the Friedel-Crafts acylation of m-dichlorobenzene with reagents like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum trichloride. google.comgoogle.com

Once 2',4'-dichloroacetophenone is obtained, the subsequent nitration step introduces the nitro group. The regiochemical outcome of this reaction is determined by the combined directing effects of the substituents already on the ring:

2'-Chloro group: An ortho, para-director. It directs incoming electrophiles to the 3' and 6' positions (ortho) and the 5' position (para).

4'-Chloro group: An ortho, para-director. It directs incoming electrophiles to the 3' and 5' positions (ortho).

1'-Acetyl group: A meta-director. It directs incoming electrophiles to the 3' and 5' positions.

The directing effects are summarized below:

Position 3': Directed by the 2'-Cl (ortho), 4'-Cl (ortho), and acetyl (meta) groups. This position is strongly favored electronically.

Position 5': Directed by the 2'-Cl (para), 4'-Cl (ortho), and acetyl (meta) groups. This position is also strongly favored electronically.

Position 6': Directed by the 2'-Cl (ortho). However, this position is subject to significant steric hindrance from the adjacent bulky acetyl group.

Based on this analysis, nitration of 2',4'-dichloroacetophenone would be expected to yield a mixture of isomers, primarily 2',4'-dichloro-3'-nitroacetophenone and 2',4'-dichloro-5'-nitroacetophenone. The formation of the target 2',4'-Dichloro-6'-nitroacetophenone would likely be a minor product, if formed at all, due to the steric hindrance imposed by the acetyl group.

Acylation Strategies Utilizing Dichloro-nitrobenzene Building Blocks

An alternative approach is to perform a Friedel-Crafts acylation on a pre-existing dichloronitrobenzene ring. This strategy hinges on finding a suitable starting isomer that, upon acylation, would yield the desired product.

A potential precursor for this route is 1,5-dichloro-3-nitrobenzene . In this molecule:

The two chloro groups are meta to each other.

The nitro group is meta to both chloro groups.

The directing effects for acylation would be:

Nitro group: A strong deactivator and meta-director, directing to the 4 and 6 positions.

Chloro groups: Weak deactivators and ortho, para-directors. The 1-Cl directs to positions 2, 4, and 6. The 5-Cl directs to positions 2, 4, and 6.

All three groups direct the incoming acetyl group to the 2, 4, or 6 positions, which are equivalent by symmetry. Therefore, acylation of 1,5-dichloro-3-nitrobenzene would theoretically lead to the desired 2',4'-dichloro-6'-nitroacetophenone.

However, a significant challenge in this pathway is the severe deactivation of the aromatic ring by the three electron-withdrawing groups (two chloro and one nitro). Friedel-Crafts acylation reactions are notoriously difficult on strongly deactivated rings and often fail to proceed under standard conditions. libretexts.org Overcoming this would require harsh reaction conditions, which could lead to low yields or decomposition.

Multi-step Convergent and Divergent Synthetic Approaches

More complex, multi-step strategies can be conceptualized using convergent or divergent synthesis principles.

Convergent Synthesis: This approach involves preparing different fragments of the target molecule separately and then combining them in a later step. researchgate.netresearchgate.net A hypothetical convergent synthesis could involve the preparation of a dichloronitrophenyl boronic acid derivative and coupling it with an acetyl-containing partner via a Suzuki or other cross-coupling reaction. This method avoids the issue of deactivation in Friedel-Crafts reactions but requires more synthetic steps to prepare the functionalized fragments.

Divergent Synthesis: In this strategy, a common intermediate is used to create a library of related compounds. researchgate.netnih.gov One could envision a scenario starting with 2',4'-dichloroacetophenone. This intermediate could be subjected to various reactions to produce a range of derivatives. One branch of this synthesis would be the nitration reaction (as discussed in 2.3.1) to produce a mixture of nitro isomers, from which the desired 2',4'-Dichloro-6'-nitroacetophenone might be isolated, albeit likely in low yield.

Table 2: Comparison of Hypothetical Synthetic Pathways
PathwayKey ReactionStarting Material(s)AdvantagesChallenges
Route 1: NitrationElectrophilic Aromatic Substitution (Nitration)2',4'-DichloroacetophenonePrecursor is accessible.Poor regioselectivity; expected to yield other isomers as major products due to electronic and steric factors.
Route 2: AcylationFriedel-Crafts Acylation1,5-Dichloro-3-nitrobenzenePotentially high regioselectivity for the desired product.Ring is strongly deactivated, making the key acylation step very difficult to achieve with good yield.
Route 3: ConvergentCross-Coupling Reaction (e.g., Suzuki)Dichloronitrophenyl boronic acid + Acetyl-containing partnerAvoids difficult EAS on deactivated rings.Requires a longer, multi-step synthesis to prepare the necessary fragments.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 ,4 Dichloro 6 Nitroacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2',4'-Dichloro-6'-nitroacetophenone. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise arrangement of atoms and their electronic environments can be elucidated.

¹H NMR Spectroscopic Analysis for Proton Chemical Environments

The ¹H NMR spectrum of 2',4'-Dichloro-6'-nitroacetophenone is expected to exhibit distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The substitution pattern on the aromatic ring—two chloro groups and a nitro group—significantly influences the chemical shifts of the remaining aromatic protons due to their combined inductive and anisotropic effects.

Predicted ¹H NMR Data for 2',4'-Dichloro-6'-nitroacetophenone

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃~2.65Singlet-
H-3'~7.80Doublet~2.0
H-5'~7.60Doublet~2.0

These are predicted values based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 2',4'-Dichloro-6'-nitroacetophenone will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the attached and neighboring atoms.

The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield position, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons will appear in the aromatic region of the spectrum, with their specific chemical shifts determined by the attached substituents. The carbons bearing the chloro and nitro groups will be significantly deshielded. The methyl carbon of the acetyl group will appear at a much higher field.

Predicted ¹³C NMR Data for 2',4'-Dichloro-6'-nitroacetophenone

Carbon Predicted Chemical Shift (δ, ppm)
C=O~197.0
C-1'~138.0
C-2'~135.0
C-3'~128.0
C-4'~139.0
C-5'~125.0
C-6'~148.0
CH₃~30.0

These are predicted values based on the analysis of structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is essential for the definitive structural assignment of 2',4'-Dichloro-6'-nitroacetophenone.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons (H-3' and H-5'), confirming their ortho relationship. A cross-peak between their respective signals would be a key indicator of this connectivity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the signals for C-3' and C-5' by correlating them with their directly bonded protons, H-3' and H-5', respectively. The methyl protons would show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the entire molecular framework. Key expected correlations would include:

The methyl protons (CH₃) to the carbonyl carbon (C=O) and C-1'.

H-3' to C-1', C-2', C-4', and C-5'.

H-5' to C-1', C-3', C-4', and C-6'.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. For 2',4'-Dichloro-6'-nitroacetophenone, a NOESY experiment could show a through-space correlation between the methyl protons and the H-5' proton, which would help to confirm the orientation of the acetyl group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characterization of Carbonyl (-C=O) and Nitro (-NO₂) Functional Groups

The IR and Raman spectra of 2',4'-Dichloro-6'-nitroacetophenone are expected to show characteristic bands for the carbonyl and nitro functional groups.

Carbonyl Group (-C=O): A strong absorption band corresponding to the C=O stretching vibration is anticipated in the IR spectrum, typically in the region of 1680-1700 cm⁻¹. nist.gov This band is also expected to be present, though potentially weaker, in the Raman spectrum.

Nitro Group (-NO₂): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration is expected to appear as a strong band in the IR spectrum around 1520-1560 cm⁻¹, while the symmetric stretch will appear as a medium to strong band around 1340-1370 cm⁻¹. actachemicamalaysia.comnih.gov These vibrations are also Raman active.

Analysis of Halogen-Aromatic Ring Vibrations and Substitution Patterns

The presence of two chlorine atoms on the aromatic ring will give rise to specific vibrational modes. The C-Cl stretching vibrations typically appear in the region of 1000-1100 cm⁻¹ in the IR and Raman spectra. The exact positions of these bands can provide information about the substitution pattern. Furthermore, the substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations, which can be observed in the lower frequency region of the IR spectrum (typically below 900 cm⁻¹) and can be diagnostic of the arrangement of substituents. Analysis of related compounds like 2,4-dichloro-6-nitrophenol (B1219690) suggests that the aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. nih.gov

Predicted Vibrational Frequencies for 2',4'-Dichloro-6'-nitroacetophenone

Functional Group/Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3100-3000~3100-3000
C=O Stretch~1690 (strong)~1690 (medium)
Aromatic C=C Stretch~1600-1450 (multiple bands)~1600-1450 (multiple bands)
Asymmetric NO₂ Stretch~1540 (strong)~1540 (medium)
Symmetric NO₂ Stretch~1350 (strong)~1350 (strong)
C-Cl Stretch~1100-1000 (medium)~1100-1000 (medium)
Aromatic C-H Out-of-Plane Bend~850-800 (strong)~850-800 (weak)

These are predicted values based on the analysis of structurally similar compounds. nist.govnih.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For 2',4'-Dichloro-6'-nitroacetophenone, with a molecular formula of C₈H₅Cl₂NO₃, mass spectrometry provides crucial data for confirming its elemental composition and understanding its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of a compound by providing a highly accurate mass measurement. While specific experimental HRMS data for 2',4'-Dichloro-6'-nitroacetophenone is not available in the reviewed literature, the theoretical exact mass can be calculated. The calculated monoisotopic mass of C₈H₅Cl₂NO₃ is 232.9646 g/mol . An experimental HRMS measurement yielding a mass value very close to this theoretical prediction would serve as strong evidence for the presence of 2',4'-Dichloro-6'-nitroacetophenone.

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed insights into the compound's structure. In a typical MS/MS experiment for 2',4'-Dichloro-6'-nitroacetophenone, the molecular ion ([M]+• or [M-H]⁻) would be isolated and subjected to collision-induced dissociation. Although specific experimental MS/MS data for this compound is not documented in the available literature, predictable fragmentation pathways can be hypothesized based on its structure. Common fragmentation would likely involve the loss of the acetyl group (CH₃CO), the nitro group (NO₂), and chlorine atoms (Cl). The resulting fragment ions would provide a characteristic pattern, aiding in the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a specific crystal structure for 2',4'-Dichloro-6'-nitroacetophenone. Therefore, the following sections are based on the analysis of closely related structures and general principles of crystal engineering.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Should a crystal structure of 2',4'-Dichloro-6'-nitroacetophenone be determined, it would allow for the precise measurement of all geometric parameters. The expected bond lengths and angles would be influenced by the electronic effects of the substituent groups on the aromatic ring. For instance, the carbon-chlorine and carbon-nitrogen bond lengths would be of particular interest, as would the torsion angle of the nitro group relative to the plane of the benzene ring. This data would be crucial for understanding the molecule's conformation in the solid state.

Interactive Data Table: Hypothetical Bond Lengths and Angles for 2',4'-Dichloro-6'-nitroacetophenone

Since experimental data is unavailable, the following table presents hypothetical yet chemically reasonable values for key bond lengths and angles, based on known values for similar structures.

ParameterAtom 1Atom 2Atom 3Expected Value
Bond Length (Å)C2'Cl-~1.74
Bond Length (Å)C4'Cl-~1.74
Bond Length (Å)C6'N-~1.47
Bond Length (Å)C1'C(O)-~1.49
Bond Angle (°)C1'C6'C5'~120
Bond Angle (°)C3'C4'C5'~120
Torsion Angle (°)ONC6'C1'

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking) and Crystal Packing Features (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. For 2',4'-Dichloro-6'-nitroacetophenone, several types of intermolecular interactions would be anticipated to play a significant role in its crystal structure.

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors, interacting with electronegative atoms like the oxygen atoms of the nitro or acetyl groups of neighboring molecules.

π-Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the acetyl methyl protons or aromatic protons as donors and the oxygen atoms as acceptors are possible.

Chemical Reactivity and Derivatization Studies of 2 ,4 Dichloro 6 Nitroacetophenone

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dihalo-Nitro-Acetophenone Core

The reactivity of the aromatic core of 2',4'-dichloro-6'-nitroacetophenone is profoundly influenced by its substituents. The acetyl, nitro, and chloro groups are all electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.org Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which typically require an electron-rich aromatic system, are therefore highly unlikely to proceed under standard conditions. The strong deactivation makes it difficult for the aromatic ring to act as a nucleophile to attack an incoming electrophile. wikipedia.orgepa.gov

Conversely, the presence of these powerful electron-withdrawing groups, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The nitro group, being in the ortho position to one chlorine atom (C6') and para to the other (C4'), strongly stabilizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at these positions. nih.govresearchgate.net This makes the chlorine atoms susceptible to displacement by various nucleophiles.

Studies on similarly activated dihalogenated compounds show that sequential nucleophilic substitution is possible, allowing for the introduction of different functional groups. byjus.com In the case of 2',4'-dichloro-6'-nitroacetophenone, a strong nucleophile would preferentially attack the C4' or C6' position. The regioselectivity of this attack can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in related systems like 2,4-dichloroquinazoline, nucleophilic attack by amines occurs selectively at the 4-position. organic-chemistry.org Similarly, studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one show that nucleophiles like phenols and thiols can displace the chlorine atoms.

Investigations into the Reactivity of the Acetyl Group (Ketone Moiety)

The acetyl group offers a versatile handle for a variety of chemical transformations, including condensation, reduction, and oxidation reactions.

Condensation Reactions (e.g., Claisen-Schmidt Condensation for Chalcone (B49325) Analogs)

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aldehyde to form a chalcone (an α,β-unsaturated ketone). wikipedia.orgnih.gov

While no specific studies detailing the Claisen-Schmidt condensation of 2',4'-dichloro-6'-nitroacetophenone have been found, the general mechanism involves the base-catalyzed formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of an aromatic aldehyde. wikipedia.orgsigmaaldrich.com The resulting β-hydroxy ketone intermediate readily dehydrates to yield the chalcone. google.com The reactivity of 2',4'-dichloro-6'-nitroacetophenone in such a reaction would be influenced by the acidity of its α-protons, which is enhanced by the electron-withdrawing nature of the aromatic ring. This increased acidity facilitates enolate formation. The resulting chalcone derivatives would be valuable precursors for the synthesis of various heterocyclic compounds.

Table 1: General Conditions for Claisen-Schmidt Condensation

Reactants Catalyst/Base Solvent Outcome
Acetophenone & Benzaldehyde Derivatives NaOH, KOH, Lewis Acids (e.g., AlCl₃) Ethanol (B145695), Water, Solvent-free Chalcone (α,β-unsaturated ketone)
4-Methoxyacetophenone & Nitrobenzaldehydes NaOH Ethanol / Microwave Chalcone or aldol (B89426) addition product

This table presents generalized conditions for the Claisen-Schmidt reaction based on studies of related compounds. nih.govyoutube.comylikonet.gr

Reduction Pathways of the Carbonyl Group (e.g., to Alcohols, Alkyls)

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol (phenylethanol derivative) or completely reduced to an alkyl group (ethylbenzene derivative). The choice of reducing agent is crucial for achieving selectivity, especially in the presence of the reducible nitro group.

For the selective reduction of the ketone to an alcohol, mild hydride transfer agents are typically employed. A study on the chemoselective reduction of 4-nitroacetophenone showed that sodium borohydride (B1222165) (NaBH₄) in ethanol effectively reduces the carbonyl group while leaving the nitro group intact, achieving a high yield. doaj.org In contrast, stronger reducing agents or catalytic hydrogenation often reduce both functional groups.

The catalytic hydrogenation of acetophenone to 1-phenylethanol (B42297) has been studied extensively using various catalysts like nickel, palladium, and rhodium. wikipedia.orgnih.gov For a polyfunctional molecule like 2',4'-dichloro-6'-nitroacetophenone, achieving selective reduction of the carbonyl group via hydrogenation without affecting the nitro or chloro groups would be challenging and require careful catalyst and condition selection.

Table 2: Chemoselective Reduction of Carbonyl vs. Nitro Group in 4-Nitroacetophenone

Reagent/Catalyst Solvent Primary Target Product Yield (%) Reference
NaBH₄ Ethanol Carbonyl Group 1-(4-Nitrophenyl)ethanol 85.5 doaj.org
10% Pd/C, H₂ - Nitro Group 1-(4-Aminophenyl)ethanone 66.89 doaj.org
Sn/HCl - Nitro Group 1-(4-Aminophenyl)ethanone 46.3 doaj.org

This table is based on data for the reduction of 4-nitroacetophenone and illustrates the principle of chemoselectivity applicable to 2',4'-dichloro-6'-nitroacetophenone.

Oxidation Reactions of the Acetyl Side Chain

The acetyl group can be oxidized to a carboxylic acid group, converting the acetophenone derivative into a benzoic acid derivative. This transformation can be achieved through several methods.

One common method is the haloform reaction , where a methyl ketone reacts with a halogen in the presence of a base. wikipedia.orgyoutube.com This reaction proceeds via exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). nih.goviitk.ac.in This method is highly specific for methyl ketones and could be used to convert 2',4'-dichloro-6'-nitroacetophenone into 2,4-dichloro-6-nitrobenzoic acid. ylikonet.gr

Alternatively, strong oxidizing agents can be used. The oxidation of substituted acetophenones to their corresponding benzoic acids has been demonstrated using reagents like acid dichromate. researchgate.netsphinxsai.com Studies have shown that electron-withdrawing substituents on the aromatic ring accelerate the rate of this oxidation. researchgate.netsphinxsai.com A patent describes the oxidation of 2- and 4-nitroacetophenones to the corresponding nitrobenzoic acids using hot nitric acid, often in the presence of a catalyst like ammonium (B1175870) metavanadate. google.com This method could potentially be applied to 2',4'-dichloro-6'-nitroacetophenone.

Transformations Involving the Nitro Group

The nitro group is a key functional handle, primarily serving as a precursor to the corresponding amino group through reduction.

Reductive Pathways to Amino Derivatives (e.g., Catalytic Hydrogenation, Chemical Reduction)

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction with metals in acidic media. doaj.org

Catalytic hydrogenation is a widely used and often clean method. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed. epa.govorgsyn.org The key challenge in the hydrogenation of 2',4'-dichloro-6'-nitroacetophenone is achieving chemoselectivity. The nitro group is generally more susceptible to hydrogenation than the carbonyl group. Furthermore, catalytic hydrogenation can sometimes lead to the reduction of aryl halides (dehalogenation), although this is less common with chloro-substituents compared to bromo- or iodo-substituents. A study on the hydrogenation of 2,4-dichloro-6-nitrophenol (B1219690), a close structural analog, over a Ni-B amorphous alloy catalyst demonstrated complete conversion of the nitrophenol with high selectivity (98%) to the corresponding 2-amino-4,6-dichlorophenol (B1218851) under optimized conditions (0.5 MPa H₂, 333 K). smolecule.com This suggests that similar conditions could be effective for the selective reduction of the nitro group in 2',4'-dichloro-6'-nitroacetophenone.

Chemical reduction using metals in acidic conditions, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is another classic method for nitro group reduction. doaj.org These conditions are often highly selective for the nitro group in the presence of a ketone. For example, Sn/HCl was shown to reduce the nitro group of 4-nitroacetophenone without affecting the carbonyl moiety. doaj.org

Table 3: List of Compounds

Compound Name
2',4'-Dichloro-6'-nitroacetophenone
2,4-dichloro-6-nitrobenzoic acid
2-amino-4,6-dichlorophenol
2,4-dichloroquinazoline
2,4-dichloro-6-nitrophenol
4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one
4-methoxyacetophenone
4-nitroacetophenone
Acetophenone
Benzaldehyde
Benzoic Acid
Chalcone
Furfural
Nitrobenzaldehyde
1-(4-Aminophenyl)ethanone

Photo-induced Reactions and Rearrangements (e.g., o-Nitrobenzyl Photochemistry Analogies)

There is no specific information available in the searched literature regarding the photo-induced reactions or rearrangements of 2',4'-Dichloro-6'-nitroacetophenone. The ortho-nitrobenzyl group is a well-known photolabile protecting group, and it is plausible that 2',4'-Dichloro-6'-nitroacetophenone could undergo analogous photochemical transformations. This type of reaction typically involves an intramolecular hydrogen abstraction by the excited nitro group from the adjacent acetyl methyl group, leading to the formation of a transient aci-nitro intermediate. This intermediate can then rearrange to release a caged molecule or undergo other transformations. However, without experimental studies on 2',4'-Dichloro-6'-nitroacetophenone, any discussion of its specific photochemical behavior, including quantum yields and the nature of photoproducts, would be purely speculative.

Synthesis of Novel Heterocyclic and Acyclic Derivatives Incorporating the 2',4'-Dichloro-6'-nitroacetophenone Scaffold

The synthesis of heterocyclic and acyclic compounds from various acetophenone precursors is a widely explored area in synthetic organic chemistry. The carbonyl group and the activated methyl group of the acetophenone moiety, as well as the potential for nucleophilic aromatic substitution on the dichloronitrophenyl ring, suggest that 2',4'-Dichloro-6'-nitroacetophenone could serve as a versatile starting material for the synthesis of a range of novel derivatives.

For instance, the acetyl group could be a precursor for the formation of heterocycles like pyrazoles, isoxazoles, or chalcones through condensation reactions with appropriate reagents. The nitro group could be reduced to an amine, which could then be used to construct other heterocyclic systems. However, a thorough search of the scientific literature did not yield any specific examples of such derivatization starting from 2',4'-Dichloro-6'-nitroacetophenone. Consequently, no data tables of synthesized derivatives, their yields, or spectroscopic characterization can be provided.

Computational and Theoretical Chemistry Studies of 2 ,4 Dichloro 6 Nitroacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide valuable information about molecular orbitals, charge distribution, and spectroscopic behavior.

Analysis of Molecular Orbitals, HOMO-LUMO Gaps, and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For 2',4'-dichloro-6'-nitroacetophenone, the presence of three strong electron-withdrawing groups—two chlorine atoms and a nitro group—is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted acetophenone (B1666503). The acetyl group, while deactivating, is less electron-withdrawing than the nitro group. Theoretical studies on similar substituted nitrobenzenes and acetophenone derivatives suggest that the HOMO would be primarily localized on the benzene (B151609) ring, with some contribution from the oxygen atom of the acetyl group. nih.gov Conversely, the LUMO is anticipated to be predominantly distributed over the nitro group and the aromatic ring, reflecting the strong electron-accepting nature of the nitro moiety.

The calculated HOMO-LUMO gap for 2',4'-dichloro-6'-nitroacetophenone is predicted to be relatively small for an aromatic compound, indicating a higher propensity for electronic transitions and potential reactivity. This is a common feature in molecules with strong electron-withdrawing and electron-donating/conjugating groups.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 2',4'-Dichloro-6'-nitroacetophenone

ParameterPredicted Value (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-3.0 to -4.0
HOMO-LUMO Gap3.5 to 5.5

Note: These values are estimations based on DFT studies of analogous compounds and are subject to the level of theory and basis set used in the calculation.

The charge distribution within the molecule, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal a significant polarization of electron density. The oxygen atoms of the nitro and acetyl groups, along with the chlorine atoms, are expected to carry partial negative charges, while the carbon atoms attached to these groups and the nitrogen atom of the nitro group would exhibit partial positive charges. This charge separation is a direct consequence of the high electronegativity of the heteroatoms.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule and is an invaluable tool for predicting its reactivity towards electrophilic and nucleophilic attack. The EPS maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 2',4'-dichloro-6'-nitroacetophenone, the EPS is expected to show a large negative potential around the oxygen atoms of the nitro group, making this site a likely target for electrophiles or protonation. The oxygen of the acetyl group would also exhibit a region of negative potential. Conversely, the aromatic ring, depleted of electron density by the three withdrawing groups, would display a less negative or even slightly positive potential, rendering it less susceptible to electrophilic aromatic substitution than benzene itself. The most positive potential is likely to be found on the hydrogen atoms of the methyl group and, to a lesser extent, on the carbon atom of the carbonyl group, suggesting these as potential sites for nucleophilic attack under certain conditions.

Vibrational Frequency Calculations for Spectroscopic Data Correlation

Theoretical vibrational frequency calculations using DFT methods are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.

For 2',4'-dichloro-6'-nitroacetophenone, the calculated vibrational spectrum would be characterized by several key features. The C=O stretching frequency of the acetyl group is expected to appear in the range of 1690-1710 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would likely be observed around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-Cl stretching vibrations are predicted to fall in the 600-800 cm⁻¹ region. Aromatic C-H and C-C stretching vibrations would also be present. Comparing these calculated frequencies with experimental data allows for a detailed and accurate assignment of the vibrational modes of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for 2',4'-Dichloro-6'-nitroacetophenone

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch (acetyl)1690 - 1710
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1340 - 1370
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800

Note: These are predicted ranges and can be influenced by the specific computational method and the molecule's environment (e.g., solvent, solid state).

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are not only useful for understanding the properties of stable molecules but also for exploring the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate activation barriers, thereby providing insights into reaction kinetics and selectivity.

Prediction of Regioselectivity and Reaction Barriers in Synthesis

The synthesis of 2',4'-dichloro-6'-nitroacetophenone would likely involve the Friedel-Crafts acylation of 1,3-dichloro-5-nitrobenzene. However, Friedel-Crafts reactions are known to be challenging on strongly deactivated aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com The presence of two chlorine atoms and a nitro group makes the starting material highly electron-deficient and thus, a poor nucleophile for electrophilic aromatic substitution. libretexts.orgyoutube.com

Computational studies can be employed to investigate the feasibility of this reaction and predict the regioselectivity. The reaction would proceed via the formation of an acylium ion (CH₃CO⁺) as the electrophile, which then attacks the aromatic ring. Quantum chemical calculations of the transition state energies for attack at the different possible positions on the 1,3-dichloro-5-nitrobenzene ring can reveal the most favorable reaction pathway.

The directing effects of the substituents would govern the regioselectivity. The nitro group is a strong deactivating meta-director, while the chlorine atoms are deactivating but ortho-, para-directors. In 1,3-dichloro-5-nitrobenzene, the positions ortho to the nitro group (positions 4 and 6) are also ortho and para to the chlorine atoms. However, the position between the two chlorine atoms (position 2) is sterically hindered. Computational analysis would likely predict that the acylation would preferentially occur at the position para to one chlorine and ortho to the other, leading to the desired 2',4'-dichloro-6'-nitroacetophenone product. The calculated reaction barriers would likely be high, reflecting the deactivated nature of the substrate. imist.ma

Elucidation of Potential Degradation Pathways and Stability

The stability of 2',4'-dichloro-6'-nitroacetophenone and its potential degradation pathways are of significant environmental and practical interest. Computational studies can model various degradation mechanisms, such as reduction of the nitro group, nucleophilic substitution of the chlorine atoms, or cleavage of the C-N bond. nih.govacs.org

Theoretical investigations into the degradation of chlorinated nitroaromatic compounds suggest that the initial step often involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.govresearchgate.netresearchgate.net DFT calculations can determine the relative energies of these reduction products and the transition states leading to them.

Another potential degradation pathway is the nucleophilic aromatic substitution of the chlorine atoms. The electron-withdrawing nitro and acetyl groups activate the ring towards such reactions. Computational modeling can predict the activation barriers for the substitution of each chlorine atom by nucleophiles like hydroxide (B78521) ions, providing insights into the compound's susceptibility to hydrolysis.

Furthermore, the strength of the C-NO₂ bond can be assessed computationally. Studies on substituted nitrobenzenes have shown that the C-N bond dissociation energy is influenced by the nature and position of other substituents. nih.govacs.org For 2',4'-dichloro-6'-nitroacetophenone, the presence of the two chlorine atoms and the acetyl group would modulate this bond strength, affecting its thermal stability and potential for degradation via C-N bond cleavage. Computational models can provide a theoretical framework to predict the likely transformation products and elucidate the in situ degradation pathways of this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of 2',4'-Dichloro-6'-nitroacetophenone

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. For a specific molecule like 2',4'-dichloro-6'-nitroacetophenone, these models can be instrumental in predicting its behavior and interactions without the need for extensive and costly experimental testing. The development of such predictive models is a systematic process involving data collection, descriptor calculation, model building, and rigorous validation.

Development of Predictive Models for Chemical Behavior and Interactions

Data and Descriptor Generation:

A crucial first step is the generation of molecular descriptors. These are numerical values that characterize the chemical structure of the compound. For 2',4'-dichloro-6'-nitroacetophenone, a wide array of descriptors would be calculated, falling into several categories:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and counts of specific functional groups (e.g., nitro groups, chlorine atoms).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These 3D descriptors are calculated from the molecule's spatial arrangement and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. nih.gov

The table below illustrates some of the key descriptors that would be calculated for 2',4'-dichloro-6'-nitroacetophenone.

Descriptor ClassExample DescriptorRelevance to 2',4'-Dichloro-6'-nitroacetophenone
Constitutional Molecular WeightInfluences transport and distribution properties.
Number of Nitro GroupsKey determinant of toxicity and reactivity in nitroaromatics. sid.ir
Number of Chlorine AtomsAffects lipophilicity and electronic properties.
Topological Wiener IndexRelates to molecular branching and compactness.
Geometrical Molecular Surface AreaInfluences interactions with biological macromolecules.
Molecular VolumeRelated to steric effects and binding affinity.
Quantum-Chemical HOMO EnergyIndicates susceptibility to electrophilic attack.
LUMO EnergyRelates to the ability to accept electrons, crucial for the reactivity of nitroaromatics. nih.gov
Dipole MomentInfluences solubility and interactions with polar molecules.

Model Development and Validation:

Once the descriptors are calculated for a dataset of compounds including 2',4'-dichloro-6'-nitroacetophenone, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to establish a linear relationship between the descriptors and the activity or property of interest. mdpi.comnih.gov For more complex, non-linear relationships, machine learning algorithms such as Support Vector Machines (SVM) and k-Nearest Neighbors (k-NN) can be utilized. mdpi.comnih.gov

A critical aspect of model development is validation to ensure its robustness and predictive power. This is typically achieved by splitting the dataset into a training set for model building and a test set for external validation. The performance of the model is assessed using various statistical metrics, as shown in the table below.

Statistical ParameterDescriptionAcceptable Value for a Good Model
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability, determined through internal cross-validation (e.g., leave-one-out).> 0.5
R²ext (External Validation R²) The R² value calculated for the external test set, indicating the model's ability to predict new data.> 0.6
RMSE (Root Mean Square Error) Measures the differences between values predicted by a model and the values observed.As low as possible

Predictive Models for Toxicity:

For nitroaromatic compounds like 2',4'-dichloro-6'-nitroacetophenone, a primary application of QSAR is the prediction of toxicity. researchgate.netosti.gov For instance, a QSAR model for the acute toxicity (e.g., LD50 in rats) of nitroaromatics might reveal that the toxicity is positively correlated with the number of nitro groups and the LUMO energy, while being negatively correlated with molecular size. sid.irmdpi.com Such a model would allow for the estimation of the toxicity of 2',4'-dichloro-6'-nitroacetophenone based on its calculated descriptor values.

Predictive Models for Physicochemical Properties:

Similarly, QSPR models can be developed to predict key physicochemical properties that govern the environmental fate and behavior of 2',4'-dichloro-6'-nitroacetophenone. For example, a QSPR model for water solubility might use descriptors related to polarity and molecular size. A model for the octanol-water partition coefficient (logP), a measure of lipophilicity, would likely incorporate descriptors that quantify the hydrophobic and hydrophilic characteristics of the molecule.

The development of such predictive models for 2',4'-dichloro-6'-nitroacetophenone, while not yet specifically reported, represents a powerful in silico approach to characterize its chemical and biological behavior, guide further experimental studies, and assess its potential environmental and health impacts.

Mechanistic Research on Molecular Interactions and Chemical Biology Applications of Derivatives

Mechanistic Studies of Enzyme Inhibition by Acetophenone (B1666503) Derivatives

Acetophenone derivatives have been investigated as inhibitors of various enzymes, offering potential therapeutic avenues for a range of diseases. nih.gov The inhibitory mechanisms often involve specific interactions with the enzyme's active site or allosteric sites.

Binding Site Analysis through Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to macromolecules. These techniques provide valuable insights into the specific interactions that govern enzyme inhibition.

For cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research, molecular docking studies have been performed on various acetophenone derivatives. nih.govnih.gov These studies often reveal that the acetophenone scaffold can fit within the active site gorge of the enzyme. The orientation and binding affinity are significantly influenced by the nature and position of substituents on the phenyl ring. For instance, in related compounds, the carbonyl group of the acetophenone moiety can form hydrogen bonds with key amino acid residues in the catalytic active site, while the substituted phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues lining the gorge. nih.gov

In the context of carbonic anhydrases (CAs), enzymes involved in physiological processes like pH regulation and implicated in diseases such as glaucoma and cancer, docking studies of various inhibitors have elucidated the critical role of the zinc-binding group. nih.govnih.govwikipedia.org While acetophenones themselves are not classical CA inhibitors, derivatives could be designed to interact with the zinc ion and surrounding residues in the active site. The dichloro and nitro substitutions on the phenyl ring of 2',4'-dichloro-6'-nitroacetophenone would be expected to significantly influence its electronic properties and steric profile, thereby dictating its potential binding mode within the CA active site.

Regarding α-glucosidase, an enzyme targeted for the management of type 2 diabetes, studies on acetophenone analogs have shown that hydrophobic interactions are a major driving force for binding. nih.govyoutube.com Molecular simulations suggest that these inhibitors can induce conformational changes in the enzyme, leading to their inhibitory effect. The dichlorophenyl and nitro groups of the title compound would likely enhance hydrophobic interactions within the enzyme's binding pocket.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Kinetic studies are essential for understanding the mechanism of enzyme inhibition, including whether an inhibitor is competitive, non-competitive, or uncompetitive.

Studies on various acetophenone derivatives have demonstrated different modes of enzyme inhibition. For example, some acetophenone analogs have been shown to be non-competitive inhibitors of α-glucosidase, indicating that they bind to a site on the enzyme distinct from the substrate-binding site. nih.gov Kinetic analyses of cholinesterase inhibition by related phenyl ketones have also been reported, often revealing competitive or mixed-type inhibition. nih.gov

The specific kinetic profile of 2',4'-dichloro-6'-nitroacetophenone derivatives against these enzymes would need to be determined experimentally. Such studies would provide crucial information on how these compounds affect the enzyme's catalytic efficiency and substrate binding.

Development and Application of 2',4'-Dichloro-6'-nitroacetophenone Analogs as Chemical Biology Tools

Chemical biology relies on the use of small molecules to probe and manipulate biological processes. Derivatives of 2',4'-dichloro-6'-nitroacetophenone could potentially be developed into such tools.

Design of Molecular Probes for Biological Systems

Molecular probes are specialized molecules used to detect and visualize specific biological targets, such as enzymes or receptors. youtube.com They often contain a reactive group for covalent labeling and a reporter tag (e.g., a fluorophore or biotin) for detection.

While there is no specific literature on the use of 2',4'-dichloro-6'-nitroacetophenone as a molecular probe, its reactive acetyl group could potentially be modified to incorporate a "warhead" for covalent modification of an enzyme's active site. The substituted phenyl ring could serve as a recognition element to direct the probe to a specific target. The development of such probes would require synthetic modification to append a suitable reporter group. For instance, strategies used for developing probes for other enzyme families, such as those targeting serine proteases, could be adapted. nih.gov

Investigations into Specific Protein-Ligand Interactions

Understanding the detailed interactions between a ligand and its protein target is fundamental to rational drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level details of these interactions.

For any newly developed inhibitor based on the 2',4'-dichloro-6'-nitroacetophenone scaffold, co-crystallization with the target enzyme would be a key step in elucidating the precise binding mode. This would allow for the direct observation of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex. Such structural information is invaluable for the further optimization of the inhibitor's potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Optimized Molecular Function

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This iterative process is crucial for optimizing lead compounds into potent and selective drugs.

For acetophenone derivatives, SAR studies have revealed key insights into the features that govern their enzyme inhibitory activity. rsc.org For example, the nature and position of substituents on the aromatic ring can dramatically influence potency and selectivity. Halogen atoms, like the two chlorine atoms in 2',4'-dichloro-6'-nitroacetophenone, can enhance binding through halogen bonding and by modulating the electronic properties of the ring. The nitro group, being a strong electron-withdrawing group, would also be expected to have a significant impact on the molecule's interaction with its biological target.

A systematic SAR study of 2',4'-dichloro-6'-nitroacetophenone would involve synthesizing a library of analogs with variations at the following positions:

The acetyl group: Modification to other small alkyl or aryl ketones.

The chlorine atoms: Substitution with other halogens (fluorine, bromine) or other small functional groups.

The nitro group: Replacement with other electron-withdrawing or electron-donating groups.

The resulting data would allow for the construction of a detailed SAR map, guiding the design of more effective molecules with optimized biological functions.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Organic Synthesis of Complex Molecules

The strategic placement of functional groups in 2',4'-Dichloro-6'-nitroacetophenone makes it a valuable building block in multi-step organic synthesis. The presence of the acetyl group allows for a wide range of chemical transformations, serving as a handle for constructing more complex molecular frameworks.

The ketone functionality can undergo various reactions such as aldol (B89426) condensations, which are fundamental carbon-carbon bond-forming reactions. For instance, it can react with various aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. A series of bioactive chalcones have been synthesized from a related compound, 3-(4-(4-[4-acetylphenoxy]-6-([nitrophenyl]amino)-1,3,5-triazin-2-yl)oxy)phenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, highlighting the utility of the dichlorophenyl acetophenone (B1666503) moiety in generating diverse molecular structures with potential antimicrobial activities. tsijournals.com

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions or be used to form heterocyclic rings. This transformation is crucial for the synthesis of various dyes, pharmaceuticals, and other functional organic molecules. The reduction of a nitro group to an amine is a common and well-established synthetic strategy.

The chlorine atoms on the aromatic ring can be substituted through nucleophilic aromatic substitution reactions, although the deactivating effect of the nitro group makes this challenging. However, under specific conditions, these chlorine atoms can be replaced by other functional groups, further increasing the molecular diversity achievable from this starting material. The synthesis of 2,4-dichloroacetophenone itself can be achieved through the acylation of m-dichlorobenzene with acetic anhydride (B1165640) using a catalyst like AlCl3. google.com

The combination of these reactive sites allows for a programmed, stepwise synthesis of complex target molecules. For example, the ketone can be first transformed, followed by the reduction of the nitro group, and finally, modification of the chloro substituents, or any other sequence as dictated by the synthetic strategy. This multi-faceted reactivity makes 2',4'-Dichloro-6'-nitroacetophenone a key intermediate in the synthesis of a wide array of complex organic molecules, including potential drug candidates and functional materials. For instance, derivatives of 2,4-dihydroxyacetophenone have been used to synthesize bis-Schiff bases that show inhibitory activity against phosphodiesterase enzymes. nih.gov

Exploration in the Development of Advanced Materials

The unique electronic and structural features of 2',4'-Dichloro-6'-nitroacetophenone suggest its potential utility in the development of advanced materials with tailored properties.

Nitroaromatic compounds are known for their photosensitivity. The nitro group in 2',4'-Dichloro-6'-nitroacetophenone can impart photosensitive properties to polymers and resins incorporating this moiety. Upon exposure to ultraviolet (UV) light, nitroaromatic compounds can undergo various photochemical reactions, such as photoreduction or photo-fragmentation. This property can be harnessed to create photoresists, where the solubility of the polymer changes upon irradiation, allowing for the fabrication of microelectronic components.

While direct studies on polymers derived from 2',4'-Dichloro-6'-nitroacetophenone are not widely reported, the known photochemistry of related nitro compounds provides a strong basis for its potential in this area. For example, the phototransformation of the related compound 2,4-dichloro-6-nitrophenol (B1219690) in surface water has been studied, indicating its susceptibility to photochemical processes. nih.gov This inherent photoreactivity could be exploited in the design of novel photosensitive materials.

The electron-withdrawing nature of the nitro and chloro groups, combined with the conjugated system of the benzene (B151609) ring, can give rise to interesting optical and electronic properties. These properties are essential for the development of chemical sensors and optoelectronic devices.

In the context of chemical sensors, the acetophenone moiety can be chemically modified to introduce specific recognition sites for analytes. The electronic properties of the molecule could then be modulated upon binding of the target analyte, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The development of chemical sensors often relies on reagents that can undergo a specific chemical reaction or interaction with the analyte to produce a measurable signal. researchgate.net

For optoelectronic devices, the incorporation of such a highly functionalized aromatic ketone into larger conjugated systems could lead to materials with desirable charge-transport properties. The permanent dipole moment arising from the polar nitro and carbonyl groups could also be beneficial for applications in nonlinear optics.

Contributions to Ligand Design for Coordination Chemistry and Catalysis

The 2',4'-Dichloro-6'-nitroacetophenone molecule serves as a valuable scaffold for the synthesis of novel ligands for coordination chemistry and catalysis. The ketone group is a prime site for modification to create chelating ligands.

By reacting the acetyl group with various amines, a wide range of Schiff base ligands can be synthesized. These ligands, containing both nitrogen and oxygen donor atoms, are excellent for coordinating with a variety of metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the phenyl ring. The electron-withdrawing nitro and chloro groups would generally increase the acidity of the metal center in the complex, which can be advantageous in certain catalytic applications.

For example, mononuclear Fe(III) complexes have been synthesized using a ligand derived from 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol. rsc.org This demonstrates that dichlorinated phenolic compounds can be readily converted into effective ligands. A similar strategy could be applied to 2',4'-Dichloro-6'-nitroacetophenone, where the acetyl group is first converted to a reactive functional group that can then be used to attach a coordinating arm.

The resulting metal complexes could find applications in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. The design of ligands is crucial in controlling the reactivity and selectivity of metal-based catalysts. rsc.orgrsc.org The structural and electronic features of ligands derived from 2',4'-Dichloro-6'-nitroacetophenone would offer a unique platform for developing new and efficient catalysts.

Future Research Horizons for 2',4'-Dichloro-6'-nitroacetophenone: A Roadmap for Innovation

The scientific community is increasingly focusing on the development of novel chemical entities and the refinement of synthetic methodologies to address a myriad of industrial and research challenges. Within this landscape, 2',4'-Dichloro-6'-nitroacetophenone, a halogenated and nitrated aromatic ketone, represents a molecule with significant potential for further investigation. Its unique substitution pattern offers a versatile scaffold for the synthesis of more complex derivatives and materials. This article explores the prospective future research directions and emerging avenues for 2',4'-Dichloro-6'-nitroacetophenone, focusing on sustainable synthesis, catalytic innovations, advanced analytical techniques, and computational design.

Q & A

Q. What are the recommended synthetic pathways for 2',4'-Dichloro-6'-nitroacetophenone, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis of nitroacetophenone derivatives typically involves Friedel-Crafts acylation followed by nitration and halogenation. For example, 4′-Chloro-3′-nitroacetophenone is synthesized via nitration of chloroacetophenone intermediates, with structural confirmation using NMR and IR spectroscopy . For 2',4'-Dichloro-6'-nitroacetophenone, a similar approach could involve:

Friedel-Crafts acylation of dichlorobenzene to form dichloroacetophenone.

Nitration using a HNO₃/H₂SO₄ mixture at controlled temperatures (<5°C) to avoid over-nitration.
Intermediate characterization should include:

  • ¹H/¹³C NMR to confirm substitution patterns.
  • GC-MS for purity assessment (>98% by GC, as seen in similar compounds ).
  • Melting point analysis (e.g., 99–101°C for 4′-Chloro-3′-nitroacetophenone ).

Q. What safety precautions are critical when handling 2',4'-Dichloro-6'-nitroacetophenone in laboratory settings?

  • Methodological Answer : Nitroacetophenones often exhibit hazards such as skin/eye irritation and thermal instability. Key precautions include:
  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at ambient temperatures, away from oxidizing agents (e.g., peroxides) .
  • Disposal : Follow local regulations for halogenated nitro compounds (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can catalytic hydrodeoxygenation (HDO) be optimized for converting 2',4'-Dichloro-6'-nitroacetophenone to functionalized aromatic amines?

  • Methodological Answer : HDO of nitroacetophenones requires selective catalysts to avoid over-reduction. For 4′-nitroacetophenone, Fe25Ru75@SILP catalysts under 50 bar H₂ at 120°C achieved >90% yield to 4-aminophenyl ethanol . Adapting this for 2',4'-Dichloro-6'-nitroacetophenone:
  • Catalyst Screening : Test bimetallic catalysts (e.g., Ru-Pd/C) for chlorine tolerance.
  • Reaction Monitoring : Use HPLC or in-situ FTIR to track intermediates (e.g., nitroso or hydroxylamine derivatives).
  • Byproduct Mitigation : Adjust H₂ pressure (<30 bar) to suppress dehalogenation .

Q. What computational methods are suitable for predicting the reactivity of 2',4'-Dichloro-6'-nitroacetophenone in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model substituent effects on reactivity:
  • Electrophilic Sites : Calculate Fukui indices (e.g., para-positions to electron-withdrawing -NO₂ and -Cl groups are less reactive).
  • Solvent Effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF) for nitration .
  • Validation : Compare predicted vs. experimental regioselectivity in similar compounds (e.g., 3',4'-dichloroacetophenone ).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for chloro-nitroacetophenone derivatives?

  • Methodological Answer : Variations in melting points (e.g., 99–101°C vs. 95–98°C for 4′-Chloro-3′-nitroacetophenone ) may arise from:
  • Purity : Verify via GC-MS (>98% purity reduces discrepancies ).
  • Polymorphism : Perform X-ray crystallography to identify crystal forms.
  • Experimental Conditions : Standardize heating rates (1–2°C/min) and sample preparation (recrystallization solvent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.